3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide
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Overview
Description
3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of fluorine and nitro groups attached to a phenoxy ring, which is further connected to a thiophene ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenoxy ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms on the phenoxy and phenyl rings.
Amidation: Formation of the carboxamide linkage between the thiophene ring and the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-4-nitrophenoxy)-N-(4-chlorophenyl)thiophene-2-carboxamide
- 3-(2-bromo-4-nitrophenoxy)-N-(4-bromophenyl)thiophene-2-carboxamide
- 3-(2-methyl-4-nitrophenoxy)-N-(4-methylphenyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide lies in the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S/c18-10-1-3-11(4-2-10)20-17(22)16-15(7-8-26-16)25-14-6-5-12(21(23)24)9-13(14)19/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXRUCLBEJTYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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